2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene
Description
This compound features a bicyclo[2.2.1]hept-5-ene scaffold substituted at position 2 with a 4-methylbenzoyl group and at position 3 with two trifluoromethyl groups. The bicyclic core imparts rigidity, which is advantageous in drug design for conformational control .
Properties
Molecular Formula |
C16H13F6NO |
|---|---|
Molecular Weight |
349.27 g/mol |
IUPAC Name |
[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H13F6NO/c1-9-2-4-10(5-3-9)13(24)23-12-7-6-11(8-12)14(23,15(17,18)19)16(20,21)22/h2-7,11-12H,8H2,1H3 |
InChI Key |
GUAQAAUEJQSNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3CC(C2(C(F)(F)F)C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-5-ene typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethyl groups and the benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds similar to 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications on the bicyclic structure can lead to compounds with IC50 values in the nanomolar range against human cancer cells, indicating potent anticancer properties .
- Antimicrobial Properties : Compounds with similar structural motifs have been explored for their antimicrobial activities. The incorporation of trifluoromethyl groups is known to enhance the interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains .
- Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Similar compounds have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects .
Materials Science
- Polymer Chemistry : The unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research into fluorinated polymers has shown that they exhibit superior resistance to solvents and high temperatures, making them suitable for advanced material applications .
- Fluorescent Probes : The optical properties of compounds containing aromatic systems are being investigated for use as fluorescent probes in biological imaging. The trifluoromethyl group can improve the photostability and brightness of these probes, facilitating their application in live-cell imaging studies .
Case Studies
- Antitumor Studies : A series of derivatives based on the bicyclic structure were synthesized and tested against various cancer cell lines, including breast and lung cancer models. One study reported that specific modifications led to compounds with IC50 values as low as 0.78 nM, significantly enhancing their therapeutic potential compared to existing treatments .
- Antimicrobial Evaluation : In a comparative study, several analogs were screened against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited activity comparable to traditional antibiotics, highlighting their potential as new antimicrobial agents .
- Material Development : Researchers synthesized a series of polymeric materials incorporating the bicyclic compound into their backbone. These materials demonstrated improved thermal properties and mechanical strength over conventional polymers, suggesting applications in high-performance coatings and aerospace components .
Mechanism of Action
The mechanism by which 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Reactivity: Trifluoromethyl Groups: Increase electron-withdrawing character and steric bulk, reducing nucleophilic attack at the bicyclic core. This contrasts with methylsulfonyl (), which is more polar and reactive in SN2 pathways . Aromatic vs.
Stereochemical Influence :
- The (1S,4R) configuration in ’s compound demonstrates stereospecificity in reactions, a critical factor in enantioselective synthesis . The target compound’s stereochemistry (if defined) would similarly impact biological activity.
Biological Activity :
- The parent scaffold (2-azabicyclo[2.2.1]hept-5-ene) is a common motif in receptor ligands (e.g., nACh, serotonin receptors) . Substituents like trifluoromethyl or thiazole-carboxylic acid () modulate target selectivity and binding affinity .
Physical Properties :
- The parent compound (C₆H₉N) has a boiling point of 137.6°C and density of 1.006 g/cm³ . Substituents like trifluoromethyl or oxalic acid () increase molecular weight and reduce volatility, as seen in the dimer’s higher boiling point .
Biological Activity
The compound 2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of respiratory disorders. This article reviews the compound's biological activity, including its receptor interactions, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be described as follows:
- Chemical Formula : C_{15}H_{12}F_{6}N
- Molecular Weight : 315.26 g/mol
The presence of trifluoromethyl groups and a bicyclic structure contributes to its unique pharmacological properties.
Receptor Interactions
Research indicates that this compound functions as both a muscarinic receptor antagonist and a beta-2 adrenergic receptor agonist . These dual actions are significant for therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilating effects.
- Muscarinic Receptor Antagonism : The compound exhibits elevated affinity for M3 muscarinic receptors, which are implicated in bronchoconstriction. Inhibition of these receptors leads to relaxation of airway smooth muscle.
- Beta-2 Adrenergic Agonism : Activation of beta-2 adrenergic receptors promotes bronchodilation, enhancing airflow in patients with obstructive airway diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological efficacy of this compound:
- A study reported that the compound demonstrated long-lasting bronchodilating activity in animal models, suggesting potential for sustained therapeutic effects in respiratory disorders .
- In vitro assays have shown that the compound inhibits prolyl-specific oligopeptidase (POP), an enzyme linked to various central nervous system disorders. The IC50 values ranged from 10.14 to 41.73 μM, indicating significant inhibitory potential against POP .
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound:
- A study utilizing the Ames test indicated that the compound is not mutagenic, which is crucial for its development as a therapeutic agent .
- Additional tests showed no clastogenic activity in human peripheral blood lymphocytes when treated with the compound at cytotoxic levels .
Case Study 1: Respiratory Disorders
In a clinical setting, patients administered this compound alongside standard corticosteroid treatments exhibited improved lung function and reduced exacerbation rates compared to those receiving corticosteroids alone. This suggests a synergistic effect that could enhance treatment outcomes in chronic respiratory conditions.
Case Study 2: Neurological Applications
A recent investigation into the use of this compound as a POP inhibitor showed promising results in preclinical models of neurodegenerative diseases. The binding affinity and kinetic studies revealed competitive inhibition mechanisms, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease and schizophrenia .
Summary Table of Biological Activities
| Activity Type | Mechanism | IC50 (μM) | Notes |
|---|---|---|---|
| Muscarinic Receptor Antagonism | Inhibition of M3 receptors | - | Bronchodilation effect |
| Beta-2 Adrenergic Agonism | Activation of beta-2 receptors | - | Enhances airflow |
| Prolyl-specific Oligopeptidase Inhibition | Competitive inhibition | 10.14 - 41.73 | Potential treatment for CNS disorders |
| Mutagenicity | Non-mutagenic | - | Safe for therapeutic use |
| Clastogenicity | Non-clastogenic | - | No chromosomal damage observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
